molecular formula C8H15NO2 B3112630 Methyl 2-(cyclopentylamino)acetate CAS No. 190904-15-5

Methyl 2-(cyclopentylamino)acetate

Cat. No.: B3112630
CAS No.: 190904-15-5
M. Wt: 157.21 g/mol
InChI Key: VZKNHSCVKNDVHG-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopentylamino)acetate is a chemical compound with the molecular formula C8H15NO2. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 2-(cyclopentylamino)acetate typically involves the following steps :

    Reaction of Cyclopentylamine with Formic Acid: Cyclopentylamine reacts with formic acid to form N-cyclopentylformamide.

    Reaction with Glycine Anhydride: N-cyclopentylformamide is then reacted with glycine anhydride to produce N-cyclopentylglycine methyl ester.

    Final Reaction with Hydrochloric Acid: The N-cyclopentylglycine methyl ester is treated with hydrochloric acid to yield this compound hydrochloride.

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopentylamino)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(cyclopentylamino)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopentylamino)acetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(cyclohexylamino)acetate
  • Methyl 2-(cyclopropylamino)acetate
  • Methyl 2-(cyclobutylamino)acetate

Uniqueness

Methyl 2-(cyclopentylamino)acetate is unique due to its specific cyclopentyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in certain synthetic pathways and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 2-(cyclopentylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-9-7-4-2-3-5-7/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKNHSCVKNDVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl bromoacetate (17.4 mL, 188 mmol) in THF (40 mL) was dropwise added to a solution of cyclopentylamine (18.6 mL, 188 mmol) and triethylamine (26.1 mL, 188 mmol) in THF (150 mL) at 0° C. Following addition, the reaction was allowed to reach room temperature and was stirred overnight. The triethylammonium salts were filtered and rinsed with scant THF. The combined filtrates were concentrated in vacuo. The desired product was distilled from the residuals under reduced pressure to yield 20.2 g of compound 225 (68% yield). 1H NMR (500 MHz, CDCl3) δ ppm 3.73 (s, 3 H) 3.41 (s, 2 H) 3.00-3.13 (m, J=12.90, 6.39, 6.39 Hz, 1 H) 1.77-1.87 (m, 2 H) 1.67-1.74 (m, 2 H) 1.48-1.59 (m, 2 H) 1.29-1.41 (m, 2 H) ppm.
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
26.1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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